molecular formula C12H8O3S B6377839 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261898-13-8

5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6377839
CAS No.: 1261898-13-8
M. Wt: 232.26 g/mol
InChI Key: FGYRYPLNLWBZNV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the formyl or hydroxyl groups .

Mechanism of Action

The thiophene ring system is known to exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . The formyl and hydroxyl groups may also contribute to its reactivity and interactions with biological molecules.

Properties

IUPAC Name

5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRYPLNLWBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685116
Record name 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-13-8
Record name 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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